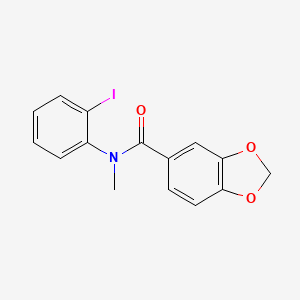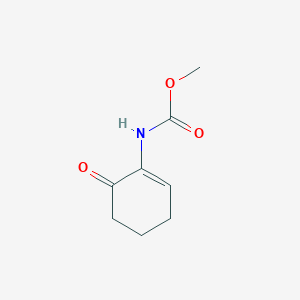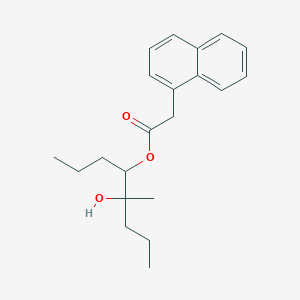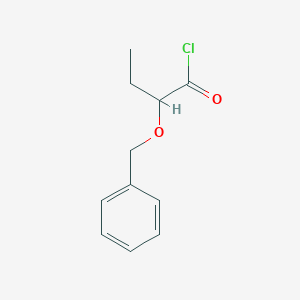![molecular formula C12H19NO2 B14275700 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol CAS No. 152429-25-9](/img/structure/B14275700.png)
1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of a phenyl group, an amino group, and two hydroxyl groups attached to a propane backbone. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of phenylacetone with isopropylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines.
Substitution: Functionalized derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-propanone: Shares a phenyl group and a propane backbone but lacks the amino and hydroxyl groups.
2-Amino-1,3-propanediol: Contains an amino group and two hydroxyl groups but lacks the phenyl group.
3-(Dimethylamino)-1,2-propanediol: Similar structure with a dimethylamino group instead of the isopropylamino group.
Uniqueness: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol’s unique combination of functional groups allows it to participate in a broader range of chemical reactions and applications compared to its analogs. Its structural features enable specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
152429-25-9 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
1-phenyl-3-(propan-2-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-11(14)12(15)10-6-4-3-5-7-10/h3-7,9,11-15H,8H2,1-2H3 |
InChI-Schlüssel |
ODVNVVXLZAALLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C(C1=CC=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
